![molecular formula C14H10N2O B1330517 1H-benzimidazol-2-yl(phenyl)methanone CAS No. 955-41-9](/img/structure/B1330517.png)
1H-benzimidazol-2-yl(phenyl)methanone
Overview
Description
“1H-benzimidazol-2-yl(phenyl)methanone” is a chemical compound with the molecular formula C14H12N2O . It is used in the preparation of 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole via methanesulfonylation .
Synthesis Analysis
A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed. The formation of C–N bonds occurs via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis
The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD techniques .Chemical Reactions Analysis
In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 500.6±43.0 °C at 760 mmHg, and a flash point of 256.5±28.2 °C . It has a molar refractivity of 67.5±0.3 cm3, and a molar volume of 172.8±3.0 cm3 .Scientific Research Applications
Antimicrobial Activity
This compound has shown potent in vitro antimicrobial activity against a range of microorganisms, including E. coli , K. pneumoniae , S. aureus , S. epidermidis , C. albicans , and A. niger .
Synthesis Methodology
A general, inexpensive, and versatile method for the synthesis of this compound has been designed, which also facilitates the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
properties
IUPAC Name |
1H-benzimidazol-2-yl(phenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)16-14/h1-9H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMKWQVADPIKCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307527 | |
Record name | benzoylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-benzimidazol-2-yl(phenyl)methanone | |
CAS RN |
955-41-9 | |
Record name | 1H-Benzimidazol-2-ylphenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 191928 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC191928 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzoylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1H-benzimidazol-2-yl(phenyl)methanone in organic synthesis?
A1: 1H-benzimidazol-2-yl(phenyl)methanone serves as a valuable building block in organic synthesis. A recent study [] demonstrated its utility in a novel tandem annulation reaction. When reacted with (E)-ethyl 4-bromobut-2-enoate under mild conditions, it yields Ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate. This highlights its potential in constructing complex heterocyclic compounds with potential biological activities.
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